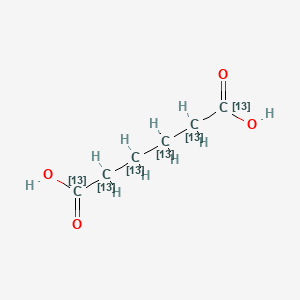

Ácido adípico-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

(1,2,3,4,5,6-13C6)hexanedioic acid is widely used in scientific research for various applications:

Chemistry: As a precursor in the synthesis of nylon and other polymers.

Biology: Used as a tracer in metabolic studies to track carbon flow in biochemical pathways.

Medicine: Incorporated in controlled-release formulations of medications.

Industry: Utilized in the production of polyurethane and plasticizers.

Mecanismo De Acción

Target of Action

Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of Adipic Acid-13C6.

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Adipic Acid-13C6 is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .

Pharmacokinetics

It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1,2,3,4,5,6-13C6)hexanedioic acid is typically synthesized through the oxidation of cyclohexane or cyclohexene using isotopically labeled precursors. One common laboratory method involves the oxidation of cyclohexene with potassium permanganate under acidic conditions . The reaction is as follows:

C6H10+2KMnO4+2H2O→C6H10O4+2MnO2+2KOH

Industrial Production Methods

Industrially, adipic acid is produced by the oxidation of cyclohexane with nitric acid. The process involves the formation of cyclohexanone and cyclohexanol intermediates, which are further oxidized to adipic acid .

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,4,5,6-13C6)hexanedioic acid undergoes various chemical reactions, including:

Oxidation: Converts cyclohexane to adipic acid.

Reduction: Can be reduced to hexanediol.

Substitution: Reacts with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride.

Substitution: Alcohols in the presence of acid catalysts.

Major Products

Oxidation: Adipic acid.

Reduction: Hexanediol.

Substitution: Adipate esters.

Comparación Con Compuestos Similares

Similar Compounds

- Phthalic-13C6 acid

- Muconic-13C6 acid

- 4-Methyl-2-pentanone-13C6

Uniqueness

(1,2,3,4,5,6-13C6)hexanedioic acid is unique due to its specific labeling with carbon-13, which makes it particularly useful in tracing studies. Unlike other similar compounds, it is primarily used in the synthesis of nylon and other polymers, making it a valuable compound in both research and industrial applications .

Propiedades

IUPAC Name |

(1,2,3,4,5,6-13C6)hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

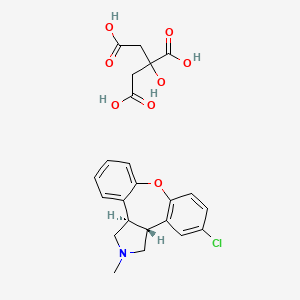

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)